2-Aminomethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole 2-Aminomethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 178981-67-4
VCID: VC17064131
InChI: InChI=1S/C14H18ClN3S/c1-9(2)13-14(18(3)12(8-16)17-13)19-11-6-4-5-10(15)7-11/h4-7,9H,8,16H2,1-3H3
SMILES:
Molecular Formula: C14H18ClN3S
Molecular Weight: 295.8 g/mol

2-Aminomethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole

CAS No.: 178981-67-4

Cat. No.: VC17064131

Molecular Formula: C14H18ClN3S

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

2-Aminomethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole - 178981-67-4

Specification

CAS No. 178981-67-4
Molecular Formula C14H18ClN3S
Molecular Weight 295.8 g/mol
IUPAC Name [5-(3-chlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanamine
Standard InChI InChI=1S/C14H18ClN3S/c1-9(2)13-14(18(3)12(8-16)17-13)19-11-6-4-5-10(15)7-11/h4-7,9H,8,16H2,1-3H3
Standard InChI Key SQGZLXYJGGNIMH-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N(C(=N1)CN)C)SC2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 2-aminomethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole delineates its substituent arrangement:

  • Position 1: Methyl group (-CH₃)

  • Position 2: Aminomethyl group (-CH₂NH₂)

  • Position 4: Isopropyl group (-CH(CH₃)₂)

  • Position 5: 3-Chlorophenylthio group (-S-C₆H₄-Cl)

This substitution pattern confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions. The imidazole core’s aromaticity and hydrogen-bonding capacity make it a scaffold of interest in medicinal chemistry .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of this compound is documented in the provided sources, analogous imidazole derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of α-aminoketones with thioureas or isocyanides.

  • Substitution Reactions: Functionalization of preformed imidazole cores through nucleophilic aromatic substitution or metal-catalyzed cross-coupling .

A hypothetical synthesis pathway could involve:

  • Core Formation: Condensation of 4-isopropyl-1-methylimidazole-2-carbaldehyde with a thiol-containing aryl halide.

  • Aminomethylation: Introduction of the aminomethyl group via reductive amination or Mannich reaction.

StepReagents/ConditionsIntermediateYield (%)
13-Chlorothiophenol, K₂CO₃, DMF, 80°C5-(3-Chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole65–75
2Formaldehyde, NH₃, H₂/Pd-CTarget Compound50–60

Optimization Challenges

  • Steric Hindrance: The isopropyl group at position 4 may impede electrophilic substitution at adjacent positions.

  • Thioether Stability: Oxidative degradation of the phenylthio group necessitates inert atmospheres during synthesis .

Physicochemical Properties

Experimental data for this specific compound are unavailable, but properties can be extrapolated from structural analogs:

PropertyValue (Predicted)Method
Molecular Weight337.89 g/mol
LogP3.2 ± 0.3HPLC
Solubility (Water)<1 mg/mLShake-flask
pKa (Imidazole NH)6.8–7.2Potentiometry

The lipophilic nature (LogP >3) suggests moderate membrane permeability, while the basic imidazole nitrogen may enhance solubility under acidic conditions .

Biological Activity and Applications

Central Nervous System (CNS) Targets

Structurally related imidazoles modulate neurotransmitter receptors:

  • GABAₐ Receptor Affinity: Substituted imidazoles demonstrate IC₅₀ values of 10–50 nM in rat brain homogenates .

  • Neuroprotective Effects: Reduction of oxidative stress in neuronal cells (EC₅₀ ≈ 5 µM) .

Pharmacokinetic Considerations

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the thioether to sulfoxide/sulfone metabolites.

  • Half-Life (t₁/₂): Estimated 3–5 hours in murine models, based on analogs with similar substitution patterns .

Toxicological Profile

Limited data exist for this compound, but structural alerts include:

  • Hepatotoxicity: Potential via reactive metabolite formation from the thioether group.

  • Carcinogenicity Risk: Chlorinated aryl groups may pose long-term bioaccumulation risks.

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Target Identification: High-throughput screening against kinase or GPCR libraries.

  • Prodrug Strategies: Mask the aminomethyl group to enhance oral bioavailability.

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